5-Chloro-2-methoxybenzamide
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Overview
Description
5-Chloro-2-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-methoxybenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
Some 2-methoxybenzamide derivatives have been found to inhibit the hedgehog (hh) signaling pathway . The Hh pathway is crucial in regulating embryonic development and maintaining adult tissue homeostasis . Aberrant Hh signaling is implicated in the development of a variety of cancers .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-methoxybenzamide involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves chlorosulfonation and aminolysis to produce the desired compound .
Another method involves the use of p-aminosalicylic acid as the starting material. This compound undergoes a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
5-Chloro-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as glyburide, which is used to treat diabetes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
- 4-Acetamidobenzaldehyde
Comparison
5-Chloro-2-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
5-Chloro-2-methoxybenzamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a methoxy group on the benzene ring, which contributes to its unique pharmacological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of various signaling pathways , particularly those involved in inflammation and cancer progression.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial in cancer therapy as it prevents cancer cells from dividing .
- Cytokine Production Modulation : Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-12p40, which plays a significant role in inflammatory responses .
- NLRP3 Inflammasome Inhibition : Some research points to its potential as a selective NLRP3 inflammasome inhibitor, which could have implications for treating autoimmune diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated significant antiproliferative effects, with a GI50 (the concentration required to inhibit cell growth by 50%) reported at approximately 7.5 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. For instance, it has been shown to reduce the production of inflammatory mediators in various cellular models, suggesting a potential role in managing inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antiproliferative Effects on Cancer Cells
In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to significant cell cycle arrest and reduced cell viability. Flow cytometric assays indicated that the compound effectively induced apoptosis in these cells, with molecular docking studies suggesting binding to the colchicine site on tubulin .
Case Study 2: Inhibition of Cytokine Production
Another study focused on the compound's ability to modulate cytokine production in macrophages. It was observed that treatment with this compound significantly inhibited IL-12p40 production without affecting other cytokines like TNF-α or IL-6, indicating its selective action on the NLRP3 inflammasome pathway .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Anticancer Activity (GI50) | Anti-inflammatory Activity |
---|---|---|---|
This compound | Tubulin polymerization inhibition | 7.5 µM | IL-12p40 inhibition |
JC-171 (related compound) | NLRP3 inflammasome inhibition | Not specified | Significant IL-1β reduction |
Other Salicylamides | Various oncogenic pathway inhibitions | Varies | Varies |
Properties
IUPAC Name |
5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOOOJPISNODNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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